2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole

Lipophilicity CNS permeability Drug-likeness

2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole (CAS 1427022-43-2; molecular formula C₁₅H₂₅N₃O; MW 263.38 g/mol) is a synthetic small molecule combining the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold with a 5-(tert-butyl)-substituted oxazole moiety via a methylene linker. Bispidine is a conformationally rigid bicyclic diamine recognized as a privileged scaffold in medicinal chemistry, interacting with nicotinic acetylcholine receptors (nAChRs), ion channels, and enzymes.

Molecular Formula C15H25N3O
Molecular Weight 263.38 g/mol
Cat. No. B11791925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole
Molecular FormulaC15H25N3O
Molecular Weight263.38 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(O1)CN2CC3CC(C2)CNC3
InChIInChI=1S/C15H25N3O/c1-15(2,3)13-7-17-14(19-13)10-18-8-11-4-12(9-18)6-16-5-11/h7,11-12,16H,4-6,8-10H2,1-3H3
InChIKeyVLCUHENUKAIXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole – Compound Identity, Physicochemical Baseline, and Procurement-Relevant Characteristics


2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole (CAS 1427022-43-2; molecular formula C₁₅H₂₅N₃O; MW 263.38 g/mol) is a synthetic small molecule combining the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold with a 5-(tert-butyl)-substituted oxazole moiety via a methylene linker [1]. Bispidine is a conformationally rigid bicyclic diamine recognized as a privileged scaffold in medicinal chemistry, interacting with nicotinic acetylcholine receptors (nAChRs), ion channels, and enzymes [2]. The tert-butyl oxazole substituent contributes distinct lipophilicity and steric properties compared to simpler alkyl- or unsubstituted oxazole analogs. The compound is commercially available from multiple suppliers at ≥98% purity (NLT 98%), positioning it as a research-grade building block for fragment-based drug discovery, chemical biology probe development, and focused library synthesis [1].

Privileged Scaffold
Bispidine core with reported nAChR and ion channel interactions
Metabolic Shielding
5-tert-butyl oxazole group provides steric protection against CYP oxidation
Conformational Rigidity
Locked bispidine geometry limits accessible conformers versus flexible linkers

Why Generic Bispidine or Oxazole Building Blocks Cannot Substitute for 2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole in Structure–Activity-Relationship-Critical Applications


The bispidine scaffold exhibits pronounced dependency of biological activity on N-substituent identity: in nAChR ligand series, switching from small alkyl to aryl or heteroaryl substituents can convert full agonists into partial agonists or antagonists, demonstrating that the N3 substituent is not a passive solubility handle but a pharmacophoric determinant [1]. Similarly, the 5-position of the oxazole ring governs both metabolic stability and target engagement: the tert-butyl group provides steric shielding against CYP-mediated oxidation at the oxazole C4/C5 positions, whereas methyl or unsubstituted analogs are substantially more susceptible to oxidative metabolism—a factor that directly impacts half-life in microsomal stability assays and therefore the utility of a compound as a chemical probe versus a short-lived tool [2]. Interchanging the methylene linker with a carbonyl, sulfonyl, or direct N-aryl attachment alters both the conformational freedom and the electronic character of the oxazole–bispidine junction, affecting H-bond acceptor geometry critical for target recognition. Consequently, procurement of a close analog lacking any one of these three structural modules—the bispidine core, the methylene spacer, or the 5-tert-butyl-oxazole—cannot be assumed to recapitulate the binding, stability, or selectivity profile of the title compound.

N3 Substituent Role
Alkyl to heteroaryl switch at bispidine N3 can convert agonist to antagonist; generic bispidine may not recapitulate target profile.
Metabolic Stability Context
5-methyl or unsubstituted oxazole analogs lack tert-butyl shielding, likely reducing microsomal half-life and probe integrity.
Linker Geometry Shift
Carbonyl, sulfonyl, or direct N-aryl replacements alter H-bond acceptor geometry; methylene linker preserves sp³ character crucial for target engagement.

Quantitative Differentiation Evidence: 2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole vs. Closest Structural Comparators


Lipophilicity (XLogP3) Differentiation vs. Parent Bispidine and 5-Methyl-Oxazole Analog

The target compound exhibits a computed XLogP3 of 1.9 [1], reflecting the combined lipophilic contributions of the tert-butyl oxazole substituent and the methylene linker. In contrast, the parent 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has a reported logP of −0.56 to 0.06 , and a hypothetical 5-methyl-oxazole analog (replacing tert-butyl with methyl) would be predicted to have an XLogP approximately 1.0–1.3 log units lower based on the π-contribution difference between tert-butyl and methyl. This differential of >1.5 log units places the target compound in the moderately lipophilic range (logP 1–3) considered favorable for passive membrane permeability while retaining aqueous solubility, whereas the parent bispidine is substantially more polar and may exhibit limited passive diffusion across lipid bilayers.

Lipophilicity Comparison
Reported
XLogP3 = 1.9; parent bispidine logP −0.56 to 0.06 (Δ +1.3 to +2.5).
Supports passive permeability assessment.
Cross-study comparable; computed values from PubChem.
Lipophilicity CNS permeability Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor (HBA) Count and Topological Polar Surface Area (TPSA) Differentiation vs. Carbonyl-Linked and Sulfonyl-Linked Bispidine–Oxazole Analogs

The target compound possesses 1 hydrogen bond donor (the secondary amine N7 of bispidine) and 4 hydrogen bond acceptors (N3 of bispidine, oxazole N and O, and the methylene-linked tertiary amine), with a computed topological polar surface area (TPSA) of approximately 37–42 Ų based on fragment addition [1]. By comparison, 4-(3,7-diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole (CAS 1427021-66-6) replaces the methylene linker with a sulfonyl group, adding one S=O acceptor and increasing TPSA to an estimated 62–70 Ų—a >50% increase that directly reduces the probability of passive CNS penetration (commonly cited TPSA threshold <60–70 Ų for blood–brain barrier penetration) [2]. Carbonyl-linked analogs introduce an additional H-bond acceptor and a planar sp² center at the junction, altering both the conformational ensemble and the HBA geometry available for target engagement. The methylene linker in the target compound preserves sp³ geometry at the attachment point, maintaining a distinct dihedral angle distribution compared to amide or sulfonamide linkers.

TPSA & HBA Differentiation
Class-level
HBA=4, est. TPSA 37–42 Ų; sulfonyl analog HBA≈6, TPSA 62–70 Ų (Δ TPSA −20 to −28 Ų).
Lower polar surface area predicts improved passive permeability relative to sulfonyl/carbonyl analogs.
Estimated by fragment-based method; class-level CNS TPSA threshold context.
Hydrogen bonding Polar surface area Oral bioavailability Ligand efficiency

Predicted Metabolic Stability Advantage of 5-(tert-Butyl)oxazole vs. 5-Methyl- or Unsubstituted Oxazole Analogs at the Heterocycle C4/C5 Positions

The 5-tert-butyl substituent on the oxazole ring provides steric shielding of the electron-rich oxazole C4 position, a known site of CYP450-mediated oxidative metabolism in unsubstituted and 5-methyl oxazoles. In human liver microsome (HLM) studies of structurally related 5-tert-butyl-oxazole-containing compounds (e.g., the CDK2 inhibitor series incorporating the 5-(tert-butyl)oxazol-2-yl moiety, resolved in the 4LYN crystal structure), the tert-butyl group contributed to metabolic stabilization compared to earlier 5-ethyl-substituted analogs, which were described as unstable in plasma [1]. Class-level medicinal chemistry principles consistently demonstrate that tert-butyl substitution on five-membered heterocycles reduces benzylic and allylic oxidation pathways relative to methyl substituents, typically resulting in >50% longer half-lives in HLM intrinsic clearance assays [2]. The target compound, bearing this metabolically shielded oxazole, is therefore expected to exhibit superior oxidative metabolic stability compared to a hypothetical 5-methyl-oxazole analog, a factor directly relevant when selecting building blocks for in vivo-capable probes.

Metabolic Stability Prediction
Class-level
5-tert-butyl shields oxazole C4/C5; estimated >50% longer HLM half-life vs methyl analog.
Reported stabilization context may support in vivo probe design.
Inferred from related CDK2 inhibitor series; direct head-to-head data unavailable.
Metabolic stability Oxidative metabolism Microsomal half-life CYP liability

Conformational Rigidity of the Bispidine Scaffold Differentiates the Target Compound from Flexible Piperazine–Oxazole Conjugates

The 3,7-diazabicyclo[3.3.1]nonane framework adopts a rigid chair–chair conformation with a fixed N3–N7 inter-nitrogen distance of approximately 3.0–3.2 Å and a defined dihedral angle between the two piperidine rings [1]. This preorganized geometry constrains the spatial orientation of the N3-linked oxazole substituent, limiting the conformational degrees of freedom compared to flexible piperazine–oxazole conjugates (e.g., 5-(tert-butyl)-2-(piperazin-1-ylmethyl)oxazole), which can sample multiple rotamers around the piperazine ring flip and the N–CH₂ bond. In nAChR SAR studies, the bispidine scaffold's conformational restriction was identified as a key determinant of subtype selectivity, with flexible analogs exhibiting broader off-target binding profiles [1]. The entropic benefit of scaffold preorganization is estimated to contribute 0.5–2.0 kcal/mol to binding free energy for rigid vs. flexible scaffolds of comparable MW, a meaningful differential in fragment-based lead generation.

Conformational Rigidity
Class-level
Locked bispidine chair–chair, N3–N7 ~3.0–3.2 Å; entropic advantage 0.5–2.0 kcal/mol vs flexible piperazine.
Conformational constraint may support selectivity context in target engagement assays.
Based on X-ray and computational modeling; binding energy range from literature.
Conformational restriction Entropic benefit Scaffold preorganization Target selectivity

High-Impact Application Scenarios for 2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting CNS-Penetrant nAChR Modulators

The target compound combines a bispidine scaffold with demonstrated nAChR subtype-selective binding (as established for closely related N3-substituted bispidine derivatives) [1] with an XLogP3 of 1.9 and a TPSA estimated at <42 Ų—both values within the preferred range for passive blood–brain barrier penetration [2]. This makes it a rationally selected starting fragment for CNS-focused nAChR programs, where procurement of the unsubstituted bispidine (logP <0.1) or a flexible piperazine–oxazole conjugate would require subsequent lipophilicity optimization that could delay the project timeline. The rigid scaffold provides an entropic advantage in fragment linking strategies, reducing the conformational search space for computational docking and enabling more confident pose prediction during virtual screening cascades.

Construction of Metabolically Stable Chemical Probes for Cellular Target Engagement Studies

For chemical biology applications requiring compound incubation in cell culture for 6–24 hours, the 5-(tert-butyl)oxazole moiety provides predicted metabolic stabilization against CYP-mediated oxidative degradation relative to methyl- or unsubstituted oxazole analogs [1]. The methylene linker preserves sp³ character at the bispidine–oxazole junction, avoiding the hydrolytic liability associated with amide or ester linkers in intracellular environments. This combination of predicted metabolic stability and linker robustness positions the compound as a superior starting point for developing cellular probes where compound integrity over the assay duration is critical for data reproducibility.

Synthesis of Focused Bispidine–Heterocycle Libraries for Ion Channel and GPCR Screening

The bispidine scaffold is recognized as a privileged structure interacting with diverse ion channels (including voltage-gated potassium channels and ligand-gated nAChRs) and GPCRs [1]. The target compound's N7 secondary amine is a handle for further diversification (acylation, sulfonylation, reductive amination), while the N3–methylene–oxazole moiety serves as a pre-installed pharmacophoric element. The tert-butyl group on the oxazole introduces a steric and lipophilic probe at a position that does not interfere with the N7 derivatization chemistry. This orthogonal reactivity profile enables efficient parallel library synthesis, where the tert-butyl oxazole remains constant while the N7 substituent is varied, generating SAR data with a controlled scaffold.

Computational Chemistry-Driven Scaffold Hopping from Piperazine-Based Lead Series

When a piperazine-containing lead series encounters issues of metabolic instability, off-target promiscuity, or insufficient conformational constraint, the target compound offers a scaffold-hopping opportunity: the bispidine core replaces piperazine with a rigid bicyclic framework, while the 5-(tert-butyl)oxazole retains a similar pharmacophoric footprint to substituted aryl or heteroaryl groups in the original series. The reduced HBA count (4 vs. 5+ for carbonyl-linked analogs) and lower TPSA (<42 Ų vs. >55 Ų for sulfonamide-linked alternatives) predict improved permeability, while the conformational restriction may enhance target selectivity by reducing the ensemble of binding-competent conformers. This scenario is particularly relevant for programs where the original piperazine series showed promising biochemical potency but failed in cellular assays due to permeability or efflux limitations.

Application
Selection Property
Validation Focus
Fragment-Based CNS nAChR Discovery
Bispidine scaffold with balanced lipophilicity (XLogP3 1.9)
Passive permeability and target engagement verification
Metabolically Stable Cellular Probes
5-tert-butyl oxazole metabolic shielding
Microsomal stability and cellular integrity assays
Focused Bispidine-Heterocycle Libraries
Orthogonal N7 derivatization handle
Parallel synthesis efficiency and SAR control
Scaffold Hopping from Piperazine Leads
Conformational constraint of bispidine vs flexible piperazine
Target selectivity and ligand efficiency index improvement
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